molecular formula C25H23ClN4S B4610134 1,1-dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

1,1-dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4610134
M. Wt: 447.0 g/mol
InChI Key: DTCKDXNVGNPIPL-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is an organic compound with a complex structure that includes benzyl, chlorobenzyl, pyrazolyl, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps. One common method involves the reaction of 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid with dibenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1-dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-(4-chlorophenyl)thiourea
  • 1,1-Dibenzyl-3-(3,4-dichlorophenyl)thiourea
  • 1,1-Dibenzyl-3-(4-isopropylphenyl)thiourea

Uniqueness

1,1-Dibenzyl-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-23-13-11-22(12-14-23)18-30-19-24(15-27-30)28-25(31)29(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15,19H,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCKDXNVGNPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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